2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol
Overview
Description
2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol is a complex organic compound that belongs to the class of phenols. This compound is characterized by the presence of an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring. The compound also contains an ethoxy group and a phenolic hydroxyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol typically involves multiple steps One common method starts with the preparation of the indene moiety, which can be synthesized through the cyclization of appropriate precursorsFinally, the ethoxy group is introduced through an etherification reaction, where the phenolic hydroxyl group is reacted with an ethyl halide in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or platinum, can also enhance the reaction rates and yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The indene moiety can be reduced to form a fully saturated bicyclic structure.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated bicyclic structures.
Substitution: Various alkyl or aryl ethers.
Scientific Research Applications
2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The indene moiety may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biological pathways, leading to the observed bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-methoxyphenol
- 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-propoxyphenol
Uniqueness
Compared to its analogs, 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and binding interactions, making it a valuable compound for various applications .
Biological Activity
Overview
2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol is a complex organic compound with notable biological activities. The compound features an indene moiety, an ethoxy group, and a phenolic hydroxyl group, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H21NO2 |
Molecular Weight | 283.4 g/mol |
CAS Number | 1019554-61-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity.
- Hydrophobic Interactions : The indene moiety may engage with hydrophobic pockets in proteins, enhancing binding affinity and modulating various biological pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown significant antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain related compounds have been reported as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .
Anticancer Properties
In vitro studies have demonstrated the potential antiproliferative effects of this compound on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for related compounds were found to be around 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells . These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. Preliminary research suggests that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
A recent study explored the biological activities of methanolic extracts from plants containing similar phenolic compounds. The extracts showed significant antibacterial effects and antiproliferative activities against human cancer cell lines . Such findings underscore the relevance of phenolic compounds in medicinal chemistry.
Properties
IUPAC Name |
2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-17-8-4-7-15(18(17)20)12-19-16-10-9-13-5-3-6-14(13)11-16/h4,7-11,19-20H,2-3,5-6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBJCAKXYMMSQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188117 | |
Record name | 2-[[(2,3-Dihydro-1H-inden-5-yl)amino]methyl]-6-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019554-61-0 | |
Record name | 2-[[(2,3-Dihydro-1H-inden-5-yl)amino]methyl]-6-ethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019554-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2,3-Dihydro-1H-inden-5-yl)amino]methyl]-6-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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